molecular formula C11H8INO2 B2368118 2-Iodo-6-methoxyquinoline-3-carbaldehyde CAS No. 1401319-32-1

2-Iodo-6-methoxyquinoline-3-carbaldehyde

Cat. No.: B2368118
CAS No.: 1401319-32-1
M. Wt: 313.094
InChI Key: AXEFHNZOHBXBNB-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxyquinoline-3-carbaldehyde is a synthetic compound that belongs to the class of quinoline derivatives. It has the molecular formula C11H8INO2 and a molecular weight of 313.094 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxyquinoline-3-carbaldehyde typically involves the iodination of 6-methoxyquinoline-3-carbaldehyde. One common method involves the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around room temperature to ensure the selective iodination at the 2-position of the quinoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group at the 3-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols, amines, and alkyl halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives, depending on the nucleophile used.

    Oxidation: The major product is 2-Iodo-6-methoxyquinoline-3-carboxylic acid.

    Reduction: The major product is 2-Iodo-6-methoxyquinoline-3-methanol.

Scientific Research Applications

2-Iodo-6-methoxyquinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxyquinoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom instead of iodine.

    2-Bromo-6-methoxyquinoline-3-carbaldehyde: Similar in structure but with a bromine atom instead of iodine.

Uniqueness

2-Iodo-6-methoxyquinoline-3-carbaldehyde is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its chloro and bromo analogs .

Properties

IUPAC Name

2-iodo-6-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEFHNZOHBXBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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